![molecular formula C15H16N6 B2409767 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-79-5](/img/structure/B2409767.png)
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and its derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties, attached with pyrimidine and piperazine, showing enhanced anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Similarly, Ahmed and Shehta (2018) synthesized novel pyrimidines with antibacterial activity (Ahmed & Shehta, 2018).
Serotonin Receptor Antagonism
Compounds including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile were developed as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) reported the synthesis of these compounds showing potential for 5-HT3 receptor antagonism (Mahesh, Perumal, & Pandi, 2004).
Molecular Docking and Antimicrobial Activity
Flefel et al. (2018) reported the synthesis of novel pyridine and fused pyridine derivatives, showing moderate to good binding energies in molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Structure-Activity Relationship in 5-HT7 Receptor Antagonists
A study by Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists. The research focused on understanding how structural changes affect 5-HT7 binding affinity (Strekowski et al., 2016).
Heterocyclization and Substituent Effects
Krinochkin et al. (2017) studied the heterocyclization of substituted pyridine-2-carbaldehydes, revealing how different substituents affect the formation of triazines and triazine oxides (Krinochkin et al., 2017).
Synthesis and Antimicrobial Screening
Bhat and Begum (2021) synthesized and characterized pyrimidine carbonitrile derivatives. The study included an evaluation of antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis H37Ra and DNA gyrase , which play crucial roles in bacterial replication and DNA supercoiling, respectively.
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading toinhibition of bacterial replication or alteration of DNA supercoiling .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect thebacterial replication pathway and the DNA supercoiling process .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Eigenschaften
IUPAC Name |
6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)10-18-14/h2-3,9-11H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIAUUNKQNJBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

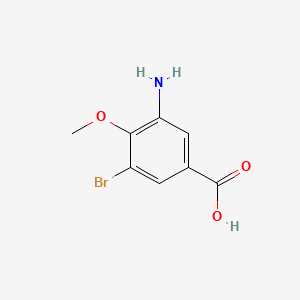
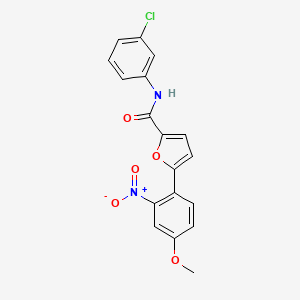
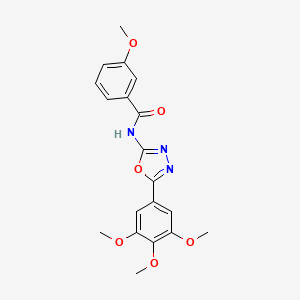
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
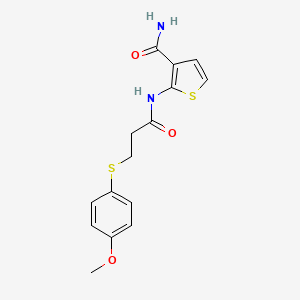
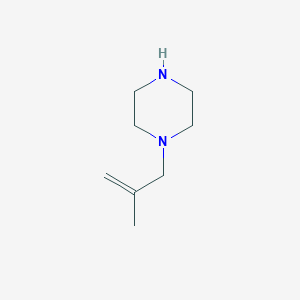
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
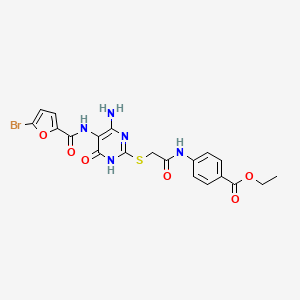
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
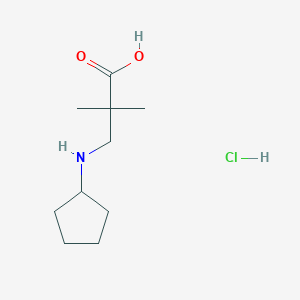
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)